REACTION_CXSMILES
|
[F:1][C:2]([C:8]([CH3:10])=[O:9])([F:7])[C:3]([F:6])([F:5])[F:4].[Br:11]Br>S(=O)(=O)(O)O>[Br:11][CH2:10][C:8](=[O:9])[C:2]([F:7])([F:1])[C:3]([F:6])([F:5])[F:4]
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Name
|
|
Quantity
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3.9 g
|
Type
|
reactant
|
Smiles
|
FC(C(F)(F)F)(F)C(=O)C
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1.92 g
|
Type
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reactant
|
Smiles
|
BrBr
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred for one hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at 50° C. for one hour
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
The resulting amber solution was distilled at atmospheric pressure
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Type
|
CUSTOM
|
Details
|
yielding one main fraction of 4.41 g (76%), boiling at 94-97° C
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
BrCC(C(C(F)(F)F)(F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |